2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide
Description
Crystallographic Analysis and Molecular Geometry
The compound crystallizes in the triclinic crystal system with space group $$ P\overline{1} $$, as determined by single-crystal X-ray diffraction (SC-XRD) studies. Unit cell parameters include $$ a = 9.950 \, \text{Å} $$, $$ b = 11.298 \, \text{Å} $$, $$ c = 14.991 \, \text{Å} $$, $$ \alpha = 68.65^\circ $$, $$ \beta = 89.47^\circ $$, and $$ \gamma = 78.98^\circ $$, with a cell volume of $$ 1537.2 \, \text{Å}^3 $$. The benzimidazole core adopts a near-planar conformation, with a maximum deviation of $$ 0.028 \, \text{Å} $$ from the mean plane. The trifluoromethyl group exhibits a staggered geometry relative to the benzyl substituent, minimizing steric hindrance.
Table 1: Key bond lengths and angles
The carboxamide group participates in intramolecular hydrogen bonding ($$ \text{N-H} \cdots \text{O=C} $$) with a bond distance of $$ 2.892 \, \text{Å} $$.
Spectroscopic Profiling (NMR, FT-IR, HRMS)
Nuclear Magnetic Resonance (NMR):
- $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$):
- Aromatic protons: $$ \delta 7.88 \, (\text{d}, J = 8.1 \, \text{Hz}, 1\text{H}) $$, $$ 7.61 \, (\text{d}, J = 8.5 \, \text{Hz}, 2\text{H}) $$.
- Methoxy group: $$ \delta 3.85 \, (\text{s}, 3\text{H}) $$.
- Trifluoromethylbenzyl CH$$
- $$ ^{13}\text{C} $$ NMR :
Fourier-Transform Infrared (FT-IR):
- Stretching vibrations:
High-Resolution Mass Spectrometry (HRMS):
- Observed: $$ m/z \, 440.4 \, [\text{M+H}]^+ $$ (calculated for $$ \text{C}{23}\text{H}{19}\text{F}3\text{N}4\text{O}_2 $$: $$ 440.4 $$).
Comparative Analysis with Benzimidazole Derivatives
The compound’s structural features distinguish it from related derivatives:
Table 2: Comparative molecular parameters
| Compound | Molecular Weight (g/mol) | Substituents | Planarity (RMSD, Å) |
|---|---|---|---|
| Target compound | 440.4 | Trifluoromethyl, methoxy | 0.028 |
| 1-Benzyl-6-fluoroquinolin-4-one | 560.7 | Fluoro, cyclohexyl | 0.042 |
| 2-(4-Fluorophenyl)-1H-benzimidazole | 227.2 | Fluoro | 0.035 |
Key differences include:
- The trifluoromethyl group enhances lipophilicity (LogP = 3.53) compared to non-fluorinated analogs.
- The methoxy group improves solubility relative to halogenated derivatives.
- Carboxamide functionality enables hydrogen-bonding interactions absent in ester or nitrile analogs.
Conformational Studies Through X-ray Diffraction
X-ray diffraction reveals two distinct conformers in the asymmetric unit ($$ Z' = 2 $$). The benzimidazole core maintains planarity, while the trifluoromethylbenzyl group adopts a gauche conformation (torsion angle = $$ 67.3^\circ $$). Key findings include:
- Intermolecular interactions : C-H⋯O hydrogen bonds ($$ 3.112 \, \text{Å} $$) between carboxamide oxygen and adjacent aromatic protons.
- Packing motifs : Molecules form a layered structure along the $$ a $$-axis due to $$ \pi $$-stacking ($$ 3.598 \, \text{Å} $$).
Figure 1 : Molecular packing diagram showing hydrogen-bonded networks (dashed lines).
The conformational rigidity of the benzimidazole core contrasts with flexible analogs like 1-ethyl-2-(4-methoxyphenyl)-1H-benzimidazole, which exhibits rotational freedom about the ethyl group.
Properties
IUPAC Name |
2-(4-methoxyanilino)-1-[[2-(trifluoromethyl)phenyl]methyl]benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-32-17-9-7-16(8-10-17)28-22-29-19-12-14(21(27)31)6-11-20(19)30(22)13-15-4-2-3-5-18(15)23(24,25)26/h2-12H,13H2,1H3,(H2,27,31)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOLYFZBLJPKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4C(F)(F)F)C=CC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648931 | |
| Record name | 2-(4-Methoxyanilino)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092829-79-2 | |
| Record name | 2-(4-Methoxyanilino)-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized via a condensation reaction between o-phenylenediamine and an appropriate aromatic aldehyde derivative under mild conditions. This condensation forms the benzimidazole ring system through cyclization and dehydration steps. The reaction yields for benzimidazole derivatives generally range from 53% to 82% after purification.
- Reaction conditions : Mild heating, often in the presence of acidic or neutral catalysts.
- Key intermediate : 2-substituted benzimidazole with aromatic substituents.
N-Alkylation at the 1-Position with 2-(Trifluoromethyl)benzyl Bromide
The N-1 position of the benzimidazole is alkylated by reaction with 2-(trifluoromethyl)benzyl bromide. This alkylation is performed in the presence of a base (e.g., potassium carbonate) in DMSO, often under cooling (ice bath) to control reagent evaporation and reaction rate.
- Reaction conditions : Stirring at 0°C to room temperature.
- Reaction time : Varies between 0.7 to 5 hours depending on the alkylating agent and substituents.
- Purification : Recrystallization from suitable solvents after extraction with organic solvents like n-hexane.
Formation of the Carboxamide Group at the 5-Position
The carboxamide functionality at position 5 is introduced by amidation of the corresponding benzimidazole-5-carboxylic acid derivative. This step involves converting the carboxylic acid to a carboxamide via reaction with ammonia or amine sources under dehydrating conditions.
- Typical method : Activation of the carboxylic acid (e.g., using coupling reagents or acid chlorides) followed by reaction with ammonia or amines.
- Conditions : Mild heating and use of solvents such as dichloromethane or DMF.
Detailed Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation (benzimidazole core formation) | o-phenylenediamine + aromatic aldehyde; mild heating | 53–82% | Formation of 2-substituted benzimidazole |
| 2 | Amination at C-2 | 4-methoxyaniline, base (K2CO3), DMSO | 70–98% | Nucleophilic substitution |
| 3 | N-Alkylation at N-1 | 2-(trifluoromethyl)benzyl bromide, K2CO3, DMSO, 0°C to RT | 69–98% | Controlled temperature to prevent side reactions |
| 4 | Amidation at C-5 | Activation of carboxylic acid, ammonia or amine | Variable | Formation of carboxamide group |
Analytical Data Supporting the Preparation
- FTIR Spectroscopy : Characteristic N–H stretching vibrations disappear after N-alkylation; C–F vibrations observed at 1183–1171 cm⁻¹ confirming trifluoromethyl group presence; C–O stretching of methoxy group at 1259–1250 cm⁻¹.
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Pseudo molecular ion peak [M + H]^+ consistent with molecular weight 440.4 g/mol confirms molecular formula.
Research Findings and Optimization Notes
- The reaction yields and times are influenced by the nature of substituents on the aromatic rings and the alkylating agents used. For example, alkyl bromides with longer hydrocarbon chains tend to require longer reaction times but still achieve high yields (up to 98%).
- The use of DMSO as a solvent and potassium carbonate as a base is optimal for both the amination and alkylation steps, providing good solubility and reaction rates.
- Temperature control during N-alkylation is critical to minimize side reactions and reagent loss.
- Purification by recrystallization after extraction ensures high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including the compound . The following points summarize key findings regarding its anticancer properties:
- Mechanism of Action : Benzimidazole derivatives often act as microtubule inhibitors, disrupting mitotic processes in cancer cells. This mechanism is crucial for inducing cell cycle arrest and subsequent apoptosis in malignancies such as breast cancer and cervical cancer .
- Cytotoxicity Studies : In vitro assays have demonstrated that compounds similar to 2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis through mitochondrial pathways and reactive oxygen species (ROS) generation .
- Case Studies : A notable study involving the benzimidazole family reported that specific derivatives showed IC50 values ranging from 0.43 to 7.73 μmol/L against human cancer cell lines without affecting normal cells . This selectivity is vital for minimizing side effects during treatment.
Other Therapeutic Applications
Beyond its anticancer properties, there are indications that this compound may have broader therapeutic applications:
- Anti-inflammatory Effects : Some benzimidazole derivatives have been investigated for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The modulation of inflammatory pathways presents a promising area for future research .
- Antimicrobial Activity : Preliminary studies suggest that certain benzimidazole derivatives possess antimicrobial properties, potentially making them candidates for developing new antibiotics or antifungal agents .
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Structural Differences: Substituents: 3,4-Dimethoxyphenyl at position 2 vs. 4-methoxyphenylamino in the target. Alkyl chain: 1-propyl vs. 2-(trifluoromethyl)benzyl.
- Functional Impact: Multiple methoxy groups increase hydrophilicity but may reduce membrane permeability compared to the trifluoromethyl group.
- Synthesis : Both use reductive cyclization, but starting materials differ significantly .
Antimalarial Benzimidazole Derivatives (Compounds 33–35 in )
- Structural Overlap: Shared 1-(4-(trifluoromethyl)benzyl) group. Additional phenolic Mannich base side chains (e.g., tert-butylaminomethyl).
- Functional Impact: Mannich bases enhance antimalarial activity by targeting hemozoin formation and microtubules. The target compound’s 4-methoxyphenylamino group may confer distinct binding interactions.
- Pharmacokinetics : Both exhibit high purity (98%) and similar LC-MS retention times (~2.5–2.8 min), suggesting comparable polarity .
Pyridinyloxy-Substituted Benzimidazoles (EP 1 926 722 B1)
- Example Compound : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine.
- Structural Differences :
- Pyridinyloxy substituent at position 5 vs. carboxamide in the target.
- Trifluoromethylimidazole side chain vs. 2-(trifluoromethyl)benzyl.
- Functional Impact :
Benzimidazole-Carboxylic Acids ()
- Example : 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid.
- Functional Differences: Carboxylic acid at position 5 vs. carboxamide. Hydroxyphenyl vs. methoxyphenylamino.
- Pharmacological Impact :
Triazole-Substituted Benzimidazoles ()
- Example : 2-(3-Fluoro-phenyl)-1-[1-(substituted-phenyl)-1H-[1,2,3]-triazol-4-yl-methyl)-1H-benzo[d]imidazole.
- Structural Differences :
- Triazole ring introduces hydrogen-bonding and metal-coordination sites.
- Fluorophenyl substituent vs. trifluoromethylbenzyl.
- Functional Impact :
Comparative Data Table
Key Findings and Implications
Trifluoromethyl vs.
Carboxamide Advantage : The carboxamide group offers superior hydrogen-bonding capacity over carboxylic acids or esters, favoring target engagement in enzymatic pockets .
Therapeutic Potential: Structural analogs with Mannich bases () or pyridinyloxy groups () demonstrate validated biological activities (antimalarial, kinase inhibition), suggesting the target compound could be optimized for similar applications .
Synthetic Flexibility : Reductive cyclization and nucleophilic substitution (common in benzimidazole synthesis) allow modular substitution, enabling rapid diversification for structure-activity relationship studies .
Biological Activity
The compound 2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide (CAS Number: 1092829-79-2) is a benzimidazole derivative that has garnered interest due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article compiles research findings, structure-activity relationships (SAR), and case studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.42 g/mol. The structure includes a benzimidazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has shown promising results in various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- Mechanism of Action : The compound acts by inducing apoptosis through the activation of caspases and inhibiting cell proliferation. For instance, in MDA-MB-231 cells, it was observed that the compound could enhance caspase-3 activity significantly at concentrations as low as 1.0 μM, leading to morphological changes indicative of apoptosis .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.0 | Induction of apoptosis |
| HepG2 | 12.5 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have also been explored. The compound exhibited inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 26.04 ± 0.36 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that specific substitutions on the benzimidazole core significantly influence biological activity:
- Methoxy Group : The presence of a methoxy group at the para position enhances anticancer activity.
- Trifluoromethyl Group : The trifluoromethyl substitution increases lipophilicity, potentially enhancing cellular uptake.
- Amino Group : The amino group contributes to the binding affinity with target proteins involved in cancer progression.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on Breast Cancer Cells :
- Researchers treated MDA-MB-231 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.
- Results indicated a significant reduction in cell viability at concentrations above 5 μM.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-((4-methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide, and how can purity be optimized?
- Methodology :
- Stepwise assembly : Begin with the formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., HCl/EtOH) .
- Substituent introduction : Introduce the 2-(trifluoromethyl)benzyl group via nucleophilic substitution or alkylation reactions, using potassium carbonate as a base in polar aprotic solvents (e.g., DMF) .
- Amidation : Attach the 4-methoxyphenylamino and carboxamide groups using coupling reagents (e.g., HATU or EDC) in anhydrous DCM .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. How can structural characterization of this compound be systematically performed?
- Spectroscopic techniques :
- NMR : Use H and C NMR to confirm substituent connectivity. For example, the trifluoromethyl group appears as a singlet near δ 125–130 ppm in C NMR, while the benzimidazole protons resonate at δ 7.5–8.5 ppm in H NMR .
- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm for the carboxamide, N-H bend at ~3400 cm) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Advanced Research Questions
Q. How can computational docking studies guide the analysis of this compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Target selection : Prioritize targets based on structural analogs (e.g., benzimidazole derivatives inhibiting α-glucosidase or tyrosine kinases) .
- Docking setup : Use AutoDock Vina or Schrödinger Suite to model binding poses. Prepare the protein (PDB ID: e.g., 1XKK for kinases) by removing water molecules and adding polar hydrogens .
- Key interactions : Analyze hydrogen bonds (e.g., between the carboxamide and Asp86 in α-glucosidase) and hydrophobic contacts (e.g., trifluoromethyl group with Phe157) .
- Validation : Compare docking scores (ΔG < −8 kcal/mol suggests strong binding) with experimental IC values from enzyme assays .
Q. How should contradictory bioactivity data across studies be resolved?
- Troubleshooting framework :
- Assay conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.8 altering protonation states), incubation times, and co-solvents (DMSO ≤0.1% to avoid artifacts) .
- Structural analogs : Test derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., kinase inhibition) to rule off-target effects .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Approaches :
- Solubility enhancement : Co-solvent systems (PEG 400/water) or nanoformulation (liposomes) to address low aqueous solubility (<10 µM) .
- Metabolic stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots (e.g., demethylation of methoxy groups). Introduce blocking groups (e.g., replacing -OCH with -CF) .
- Bioavailability : Pharmacokinetic profiling in rodents (IV vs. oral administration) to calculate AUC and half-life. Use prodrug strategies (e.g., esterification of carboxamide) if oral absorption is poor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
